Thromboxane B2-biotin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

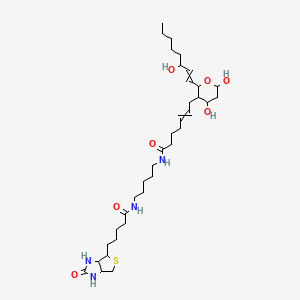

Molecular Formula |

C35H60N4O7S |

|---|---|

Molecular Weight |

680.9 g/mol |

IUPAC Name |

7-[4,6-dihydroxy-2-(3-hydroxyoct-1-enyl)oxan-3-yl]-N-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]hept-5-enamide |

InChI |

InChI=1S/C35H60N4O7S/c1-2-3-7-14-25(40)19-20-29-26(28(41)23-33(44)46-29)15-8-4-5-9-17-31(42)36-21-12-6-13-22-37-32(43)18-11-10-16-30-34-27(24-47-30)38-35(45)39-34/h4,8,19-20,25-30,33-34,40-41,44H,2-3,5-7,9-18,21-24H2,1H3,(H,36,42)(H,37,43)(H2,38,39,45) |

InChI Key |

HUDAMYXUDLGXNK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)NCCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Thromboxane B2-Biotin Conjugate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of a Thromboxane (B8750289) B2-biotin conjugate. This document details the chemical methodologies, purification techniques, and analytical characterization required to produce and validate this important biochemical tool. The presented protocols are based on established bioconjugation chemistries and analytical methods for prostaglandins (B1171923) and biotinylated molecules.

Introduction

Thromboxane B2 (TXB2) is the stable, inactive metabolite of the highly potent but unstable Thromboxane A2 (TXA2).[1][2] TXA2 is a key lipid mediator in thrombosis and vasoconstriction, playing a crucial role in cardiovascular physiology and pathology.[3] Due to its instability, TXB2 levels are often measured as a reliable indicator of TXA2 production.[2] Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a widely used technique in biotechnology for labeling and affinity purification due to the high-affinity interaction between biotin and streptavidin/avidin.[1]

The Thromboxane B2-biotin conjugate is a valuable affinity probe designed for the detection and isolation of TXB2 binding partners, such as receptors and enzymes.[4][5] This tool enables researchers to investigate the molecular interactions of TXB2 and, by extension, the signaling pathways influenced by its precursor, TXA2.

Synthesis of this compound Conjugate

The synthesis of the this compound conjugate involves a multi-step process that begins with the activation of the carboxylic acid group of Thromboxane B2, followed by coupling with a biotin derivative containing a reactive amine. A common strategy involves the use of an amine-reactive biotin derivative, such as a biotin-NHS ester, which forms a stable amide bond with a primary amine. Since Thromboxane B2 contains a carboxylic acid, it must first be modified to introduce a primary amine.

Synthesis Workflow

Experimental Protocol: Synthesis

Materials:

-

Thromboxane B2 (TXB2)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Biotin-NHS ester (or a water-soluble variant like Sulfo-NHS-Biotin)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663)

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Step 1: Activation of Thromboxane B2 Carboxylic Acid

-

Dissolve Thromboxane B2 (1 equivalent) in anhydrous DMF.

-

Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

Step 2: Amine Modification of Thromboxane B2

-

In a separate flask, dissolve ethylenediamine (10 equivalents) in anhydrous DMF.

-

Slowly add the activated TXB2-NHS ester solution from Step 1 to the ethylenediamine solution.

-

Add TEA (2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by adding water.

-

Extract the product with DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the amine-modified TXB2 by column chromatography.

Step 3: Coupling of Amine-Modified TXB2 with Biotin-NHS Ester

-

Dissolve the purified amine-modified TXB2 (1 equivalent) in anhydrous DMF.

-

Add Biotin-NHS ester (1.1 equivalents) to the solution.

-

Add TEA (2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

Experimental Protocol: Purification

Method: High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV absorbance at 214 nm.

-

Inject the crude reaction mixture onto the HPLC column.

-

Collect fractions corresponding to the major product peak.

-

Combine the pure fractions and lyophilize to obtain the purified this compound conjugate.

Characterization of this compound Conjugate

Thorough characterization is essential to confirm the identity, purity, and integrity of the synthesized conjugate.

Characterization Techniques

| Technique | Purpose | Expected Outcome |

| Mass Spectrometry (MS) | To confirm the molecular weight of the conjugate. | A peak corresponding to the calculated mass of the this compound conjugate. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the covalent linkage and structure. | 1H and 13C NMR spectra showing characteristic peaks for both Thromboxane B2 and biotin moieties. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the conjugate. | A single major peak indicating a high degree of purity (>95%). |

Experimental Protocol: Characterization

Mass Spectrometry (Electrospray Ionization - ESI-MS):

-

Dissolve a small amount of the purified conjugate in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water).

-

Infuse the sample directly into the ESI-MS instrument.

-

Acquire the mass spectrum in positive or negative ion mode.

-

Compare the observed m/z value with the calculated molecular weight of the this compound conjugate.

NMR Spectroscopy:

-

Dissolve the purified conjugate in a suitable deuterated solvent (e.g., CDCl3, MeOD, or DMSO-d6).

-

Acquire 1H and 13C NMR spectra.

-

Analyze the spectra to identify characteristic signals from both the Thromboxane B2 and biotin structures, and confirm the presence of the newly formed amide bond.

Thromboxane Signaling Pathway

Thromboxane A2, the precursor to TXB2, exerts its biological effects by binding to the Thromboxane receptor (TP), a G-protein coupled receptor (GPCR).[3][6] This interaction initiates a signaling cascade that leads to various physiological responses, including platelet aggregation and vasoconstriction.[7]

Conclusion

The synthesis and characterization of the this compound conjugate provide a powerful tool for researchers in the fields of biochemistry, pharmacology, and drug development. The detailed protocols and characterization methods outlined in this guide offer a framework for the successful production and validation of this affinity probe. The use of such well-characterized reagents is paramount for obtaining reliable and reproducible results in studies aimed at elucidating the complex roles of thromboxanes in health and disease.

References

- 1. Biotinylation - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]

- 4. Liquid chromatography-tandem mass spectrometry for simultaneous measurement of thromboxane B2 and 12(S)-hydroxyeicosatetraenoic acid in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. caymanchem.com [caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Biotinylation of Thromboxane B2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and applications of Thromboxane (B8750289) B2 (TXB2) biotinylation. TXB2 is the stable, inactive metabolite of the potent platelet aggregator and vasoconstrictor, Thromboxane A2 (TXA2). Biotinylation of TXB2 creates a valuable molecular probe for studying the TXA2 signaling pathway, developing immunoassays, and identifying novel protein interactions.

Core Mechanism of Thromboxane B2 Biotinylation

The biotinylation of Thromboxane B2 primarily targets its carboxylic acid functional group. The most common and effective method for this is a carbodiimide-mediated coupling reaction. This process involves the activation of the carboxyl group on TXB2, making it susceptible to nucleophilic attack by a primary amine on a biotin (B1667282) derivative.

Key Reagents:

-

Thromboxane B2 (TXB2): The substrate molecule containing the target carboxyl group.

-

Biotin Derivative: A biotin molecule modified to contain a primary amine, such as Biotin Hydrazide or a biotinylated amine with a spacer arm. The spacer arm can reduce steric hindrance, improving the accessibility of the biotin moiety for binding to avidin (B1170675) or streptavidin.

-

Carbodiimide (B86325) Crosslinker: Most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC). EDC activates the carboxyl group of TXB2, forming a highly reactive O-acylisourea intermediate.[1]

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) (Optional but Recommended): The addition of NHS or its water-soluble analog, Sulfo-NHS, can significantly improve the efficiency of the reaction. It reacts with the EDC-activated carboxyl group to form a more stable amine-reactive NHS ester, which is less susceptible to hydrolysis in aqueous solutions.[2]

The reaction proceeds in two main steps:

-

Activation: EDC reacts with the carboxyl group of TXB2 to form the O-acylisourea intermediate. If NHS is present, it rapidly converts this unstable intermediate into a more stable NHS ester.

-

Conjugation: The primary amine of the biotin derivative attacks the activated carboxyl group (either the O-acylisourea intermediate or the NHS ester), forming a stable amide bond and releasing an isourea byproduct (or NHS).

Experimental Protocols

Materials and Reagents

-

Thromboxane B2 (High Purity)

-

Biotin-LC-Hydrazide (or similar amine-containing biotin derivative)

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation/Coupling Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

-

Quenching Solution: 1 M Tris-HCl, pH 7.5 or Hydroxylamine-HCl

-

Reaction Solvent (if needed for solubility): Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification System: High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column.[4]

-

Mobile Phase for HPLC: Acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA)

-

Detection: UV detector (for HPLC) and Mass Spectrometer (for characterization)

Biotinylation Reaction Procedure

-

Preparation of Reactants:

-

Dissolve Thromboxane B2 in a minimal amount of anhydrous DMF or DMSO before diluting with the Activation/Coupling Buffer to the desired final concentration (e.g., 1-10 mg/mL).

-

Prepare a stock solution of Biotin-LC-Hydrazide in DMF or DMSO (e.g., 50 mM).

-

Immediately before use, prepare fresh stock solutions of EDC (e.g., 500 mM) and Sulfo-NHS (e.g., 500 mM) in the Activation/Coupling Buffer.

-

-

Activation and Conjugation:

-

In a microcentrifuge tube, combine the Thromboxane B2 solution with a molar excess of the Biotin-LC-Hydrazide solution (a 5 to 20-fold molar excess of biotin is a good starting point).

-

Add a molar excess of the freshly prepared EDC and Sulfo-NHS solutions to the TXB2-biotin mixture. A 2 to 10-fold molar excess of EDC and Sulfo-NHS over TXB2 is recommended.

-

Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing. The reaction can also be performed overnight at 4°C.

-

-

Quenching the Reaction:

-

Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. This will hydrolyze any unreacted NHS-esters and consume excess EDC.

-

Incubate for 15-30 minutes at room temperature.

-

Purification of Biotinylated Thromboxane B2

Purification of the biotinylated product from unreacted TXB2, biotin, and reaction byproducts is crucial. Reverse-phase HPLC is the method of choice for this separation.[4]

-

HPLC Setup:

-

Equilibrate a C18 reverse-phase column with the starting mobile phase conditions (e.g., 95% water with 0.1% TFA, 5% acetonitrile with 0.1% TFA).

-

-

Sample Injection and Elution:

-

Inject the quenched reaction mixture onto the HPLC column.

-

Elute the components using a linear gradient of increasing acetonitrile concentration. The more hydrophobic biotinylated TXB2 will elute later than the unreacted TXB2.

-

-

Fraction Collection and Analysis:

-

Collect fractions corresponding to the product peak.

-

Confirm the identity and purity of the biotinylated TXB2 using mass spectrometry.[5]

-

Quantification of Biotinylation

The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[6][7] This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by the biotinylated sample, leading to a decrease in absorbance at 500 nm.

Table 1: Quantitative Data for a Typical HABA Assay

| Parameter | Value |

| HABA/Avidin Absorbance (A500) | Varies (e.g., ~0.8-1.2) |

| Sample + HABA/Avidin Absorbance (A500) | Lower than initial absorbance |

| Biotin Standard Curve | Linear in the range of 1-10 µg/mL |

| Molar Extinction Coefficient of HABA-Avidin | 34,000 M⁻¹cm⁻¹ at 500 nm |

Note: The actual values will depend on the specific assay kit and experimental conditions.

Visualizations

Signaling Pathway

Thromboxane A2, the precursor to TXB2, exerts its biological effects by binding to the Thromboxane Receptor (TP), a G-protein coupled receptor. This initiates a signaling cascade primarily through the Gq alpha subunit.[8][9][10]

Caption: Thromboxane A2 signaling cascade via the Gq pathway.

Experimental Workflow

The following diagram outlines the key steps in the biotinylation of Thromboxane B2.

Caption: Workflow for the biotinylation of Thromboxane B2.

Conclusion

The biotinylation of Thromboxane B2 via carbodiimide chemistry provides a powerful tool for researchers in thrombosis, inflammation, and drug discovery. While a standardized, published protocol is not widely available, the principles outlined in this guide offer a robust starting point for the successful synthesis, purification, and characterization of biotinylated TXB2. This versatile probe will undoubtedly facilitate a deeper understanding of thromboxane signaling and aid in the development of novel diagnostic and therapeutic agents.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. A new radioimmunoassay for urinary thromboxane B2 with prior purification by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liquid chromatography-tandem mass spectrometry for simultaneous measurement of thromboxane B2 and 12(S)-hydroxyeicosatetraenoic acid in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Figure 6. [Biosensors for the Gq signaling...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Reactome | Thromboxane signalling through TP receptor [reactome.org]

- 10. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Thromboxane (B8750289) B2-Biotin

This technical guide provides a comprehensive overview of the physicochemical properties, biological context, and experimental applications of Thromboxane B2-biotin. The information is intended to support research and development activities in fields such as biochemistry, pharmacology, and drug discovery.

Introduction to Thromboxane B2 and its Biotinylated Derivative

Thromboxane A2 (TXA2) is a potent bioactive eicosanoid derived from arachidonic acid that plays a crucial role in platelet aggregation and vasoconstriction.[1][2] However, TXA2 is highly unstable and is rapidly hydrolyzed non-enzymatically to its stable, inactive metabolite, Thromboxane B2 (TXB2).[1][3][4] Consequently, TXB2 levels are often measured as a reliable indicator of TXA2 production and platelet activation.[4][5]

This compound is a derivative of TXB2 that has been conjugated with biotin (B1667282). This modification allows it to be used as an affinity probe, leveraging the high-affinity interaction between biotin and avidin (B1170675) or streptavidin for detection and quantification in various experimental setups.[1][6][7] It is particularly valuable in competitive immunoassays for the precise measurement of TXB2 in biological samples.[8][9]

Physicochemical Properties of this compound

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₃₅H₆₀N₄O₇S | [1][6][10] |

| Molecular Weight | 680.9 g/mol / 681.0 g/mol | [1][6][10] |

| Formal Name | (Z)-7-((2R,3S,4S)-4,6-dihydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)tetrahydro-2H-pyran-3-yl)-N-(5-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)pentyl)hept-5-enamide | [1] |

| Synonyms | TXB2-biotin | [1][6] |

| Appearance | A solution in ethanol | [1][10] |

| Purity | ≥90% / >98% | [1][6] |

| Solubility | Ethanol: 5 mg/ml | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 2 years at -20°C | [1] |

| SMILES | O[C@@H]1--INVALID-LINK--=O)([H])CS2)=O)=O">C@H--INVALID-LINK--CCCCC">C@@HOC(O)C1 | [1] |

| InChI Key | HUDAMYXUDLGXNK-BUZULNEHSA-N | [1] |

Biological Context: The Thromboxane Signaling Pathway

Thromboxane A2 is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. TXA2 then exerts its biological effects by binding to thromboxane receptors (TP), which are G-protein-coupled receptors.[2][11] The pathway is a critical target for antiplatelet drugs like aspirin, which inhibits the COX-1 enzyme.[3]

Figure 1. Simplified Thromboxane A2 synthesis and signaling pathway.

Experimental Protocols: Competitive ELISA for TXB2 Quantification

This compound is frequently used in competitive enzyme-linked immunosorbent assays (ELISAs) to measure the concentration of native TXB2 in biological samples like serum, plasma, and other biological fluids.[8][12][13] The principle of this assay is the competition between the biotinylated TXB2 and the TXB2 present in the sample for a limited number of binding sites on a TXB2-specific antibody.

Detailed Methodology

Materials:

-

Microplate pre-coated with a capture antibody specific to TXB2.

-

Standard solutions of known TXB2 concentrations.

-

Biological samples for testing (serum, plasma, etc.).[13]

-

This compound conjugate.

-

Streptavidin-HRP (Horseradish Peroxidase) conjugate.

-

Wash Buffer (e.g., PBS with Tween-20).

-

TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution.

-

Stop Solution (e.g., 1 M H₂SO₄).[12]

-

Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

-

Preparation: Prepare serial dilutions of the TXB2 standard to generate a standard curve. Dilute samples as necessary.

-

Competitive Binding: Add 50 µL of either the standard or the sample to the appropriate wells of the pre-coated microplate.[8][13] Immediately add 50 µL of the this compound conjugate to each well.[8][9] Incubate for 45 minutes at 37°C to allow for competitive binding.[8][13]

-

Washing: Aspirate the liquid from each well and wash the plate 3-5 times with Wash Buffer.[8][12] This removes unbound reagents.

-

Enzyme Conjugation: Add 100 µL of Streptavidin-HRP conjugate to each well.[8] Incubate for 30 minutes at 37°C.[8][9] The streptavidin will bind to the biotin of the captured TXB2-biotin.

-

Second Washing: Repeat the washing step to remove unbound Streptavidin-HRP.

-

Substrate Reaction: Add 90 µL of TMB Substrate Solution to each well.[8] Incubate for approximately 15 minutes at 37°C in the dark.[8][13] The HRP enzyme will catalyze the conversion of TMB, resulting in a blue color.

-

Stopping the Reaction: Add 50 µL of Stop Solution to each well.[8][13] The color will change from blue to yellow.

-

Data Acquisition: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.[8][12]

Data Interpretation

In this competitive ELISA format, the signal intensity is inversely proportional to the concentration of TXB2 in the sample.[9] High concentrations of TXB2 in the sample will outcompete the TXB2-biotin for antibody binding sites, resulting in a lower signal. Conversely, low concentrations of sample TXB2 will allow more TXB2-biotin to bind, leading to a higher signal. The concentration of TXB2 in the samples is determined by comparing their OD values to the standard curve generated from the known standards.[9][12]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the workflow of the competitive ELISA protocol described above.

Figure 2. Workflow for a competitive ELISA using TXB2-Biotin.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Thromboxane - Wikipedia [en.wikipedia.org]

- 3. Thromboxane B2 - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Physiologic variables affecting thromboxane B2 production in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Taskcm [taskcm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. msesupplies.com [msesupplies.com]

- 9. Human TXB2(Thromboxane B2) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 10. szabo-scandic.com [szabo-scandic.com]

- 11. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. file.elabscience.com [file.elabscience.com]

An In-depth Technical Guide to the Role of Thromboxane B2 in Platelet Aggregation Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical role of Thromboxane (B8750289) B2 (TXB2) in the study of platelet aggregation. While biologically inert, TXB2 is the stable metabolite of the highly potent but extremely unstable platelet agonist, Thromboxane A2 (TXA2). Consequently, the measurement of TXB2 serves as a crucial and reliable index of platelet activation and the efficacy of antiplatelet therapies, particularly those targeting the cyclooxygenase-1 (COX-1) enzyme.

The Biochemical Pathway: From Arachidonic Acid to Thromboxane B2

Platelet activation initiates a cascade of enzymatic reactions leading to the production of thromboxanes. This process begins with the liberation of arachidonic acid from the platelet membrane phospholipids (B1166683) by phospholipase enzymes.

The key steps are as follows:

-

Cyclooxygenase-1 (COX-1) Action : In platelets, the COX-1 enzyme converts arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2). This is the primary target for non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792).[1][2][3]

-

Thromboxane Synthase Action : The enzyme thromboxane-A synthase then rapidly converts PGH2 into the biologically active Thromboxane A2 (TXA2).[2][3][4]

-

Spontaneous Hydrolysis : TXA2 is exceptionally unstable in aqueous solutions, with a half-life of only about 30 seconds.[2][5] It undergoes rapid, non-enzymatic hydrolysis to form its stable, inactive metabolite, Thromboxane B2 (TXB2).[2][6][7]

Because of its stability, TXB2 can be reliably measured in biological fluids, providing a quantitative history of TXA2 production.[8]

Mechanism of Action: TXA2-Mediated Platelet Aggregation

Thromboxane A2 is a potent platelet agonist that amplifies the activation signal from other stimulants like thrombin or ADP.[5][9] Its mechanism involves a G-protein coupled receptor signaling pathway:

-

Receptor Binding : TXA2 binds to the Thromboxane Prostanoid (TP) receptor on the surface of platelets and adjacent platelets (an autocrine and paracrine action).[2][5][10]

-

G-Protein Activation : This binding activates G-proteins, primarily Gq and G12/G13.[5]

-

Downstream Signaling :

-

Gq Pathway : Activates Phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, and DAG activates Protein Kinase C (PKC).

-

G12/G13 Pathway : This pathway is crucial for inducing changes in platelet shape.

-

-

Platelet Response : The culmination of these signals results in a conformational change of the glycoprotein (B1211001) IIb/IIIa receptors, platelet degranulation (releasing more agonists), and ultimately, platelet aggregation.[2][3][5]

Data Presentation: Quantitative Analysis

The measurement of serum TXB2 provides critical quantitative data for assessing baseline platelet activity and the pharmacodynamic effects of antiplatelet agents.

Table 1: Stability of Thromboxane Analogs

| Compound | Biological Role | Typical Half-Life | Measurement Feasibility |

|---|---|---|---|

| Thromboxane A2 (TXA2) | Active Platelet Agonist | ~30 seconds[2][5] | Not feasible in standard assays |

| Thromboxane B2 (TXB2) | Inactive Metabolite | Stable (5-7 minutes in circulation)[6][11] | Ideal for ex vivo measurement |

Table 2: Representative Serum TXB2 Concentrations in Clinical Studies

| Condition | Agonist / Treatment | Serum TXB2 Concentration | Reference |

|---|---|---|---|

| Baseline (Healthy) | Endogenous Thrombin (during clotting) | 31 - 680 ng/mL (High variability) | [12] |

| Post-Stroke (Pre-Aspirin) | Endogenous Thrombin (during clotting) | 224 ± 58 ng/mL | [13][14] |

| Post-Stroke (Post 40mg/day Aspirin) | Endogenous Thrombin (during clotting) | 8 ± 8 ng/mL (>90% inhibition) | [13][14] |

| Healthy (Post 162mg Aspirin) | Endogenous Thrombin (during clotting) | >95% inhibition required for efficacy | [15] |

| Platelet-Rich Plasma (Thrombin-Stimulated) | 2.4 - 14.4 nM Thrombin | 100 - 250 pmol per 10⁸ platelets |[16] |

Note: Values can vary significantly between individuals, assays, and study populations.[17] A >95% inhibition of serum TXB2 is widely considered the level required for clinical antiplatelet efficacy.[15]

Experimental Protocols & Workflow

Accurate assessment of platelet function requires standardized protocols for both platelet aggregation and TXB2 measurement.

The general workflow involves parallel processing of blood samples for platelet function analysis and biomarker quantification.

LTA is the gold standard for assessing platelet function.[18][19][20] It measures the increase in light transmission through a platelet suspension as platelets aggregate.

Methodology:

-

Blood Collection : Draw whole blood into tubes containing 3.2% (109 mM) or 3.8% (129 mM) sodium citrate.[19] Minimize venostasis to prevent premature platelet activation.[19]

-

PRP and PPP Preparation :

-

Aggregation Measurement :

-

Pipette PRP into a cuvette with a stir bar and place it in an aggregometer.

-

Use PPP to calibrate the instrument to 100% light transmission.

-

Add a platelet agonist (e.g., arachidonic acid, ADP, collagen, ristocetin) to the PRP sample.[20] The volume of the agonist should not exceed 10% of the plasma volume.[20]

-

Record the change in light transmission over time as platelets aggregate.

-

The measurement of serum TXB2 generated during whole blood clotting reflects the maximal capacity of platelet COX-1 activity.[8][22]

Methodology:

-

Sample Collection and Clotting :

-

Serum Isolation : Centrifuge the clotted blood sample at high speed (e.g., 2000 x g for 10 minutes) to separate the serum.

-

Storage : Freeze the serum supernatant at -20°C or lower until the assay is performed.[14] TXB2 is stable in serum stored at -40°C for up to 10 years.[8]

-

ELISA Procedure :

-

Follow the manufacturer's instructions for the specific commercial ELISA kit.

-

Typically, this involves adding serum samples and standards to a microplate pre-coated with a capture antibody.

-

An enzyme-linked secondary antibody is added, followed by a substrate that produces a colorimetric signal.

-

The intensity of the signal, read by a plate reader, is inversely proportional to the amount of TXB2 in the sample.

-

Calculate the TXB2 concentration by comparing the sample readings to the standard curve.

-

Conclusion

Thromboxane B2, despite being a biologically inactive molecule, is an indispensable tool in the field of platelet biology and pharmacology. Its stability makes it a reliable and measurable surrogate for the production of the potent but ephemeral agonist, Thromboxane A2. The quantification of TXB2 provides a direct window into platelet COX-1 activity, making it the cornerstone for assessing platelet activation in disease states and for determining the pharmacodynamic efficacy of essential antiplatelet drugs like aspirin. A thorough understanding of its role and the standardized protocols for its measurement are fundamental for researchers and clinicians working to unravel the complexities of hemostasis and thrombosis.

References

- 1. Contribution of cyclooxygenase-1 to thromboxane formation, platelet-vessel wall interactions and atherosclerosis in the ApoE null mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 3. Thromboxane - Wikipedia [en.wikipedia.org]

- 4. uh-ir.tdl.org [uh-ir.tdl.org]

- 5. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Thromboxane B2 - Wikipedia [en.wikipedia.org]

- 7. Reactome | TXA2 is hydrolysed to TXB2 [reactome.org]

- 8. Stability of the thromboxane B2 biomarker of low-dose aspirin pharmacodynamics in human whole blood and in long-term stored serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of thromboxane receptor activation in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiplatelet therapy: targeting the TxA2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Soluble Platelet Release Factors as Biomarkers for Cardiovascular Disease [frontiersin.org]

- 12. Defining platelet response to acetylsalicylic acid: the relation between inhibition of serum thromboxane B2 and agonist-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Individual variation in platelet aggregability and serum thromboxane B2 concentrations after low-dose aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. ahajournals.org [ahajournals.org]

- 16. pnas.org [pnas.org]

- 17. Aspirin response: Differences in serum thromboxane B2 levels between clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. de-vhl.nl [de-vhl.nl]

- 20. journals.viamedica.pl [journals.viamedica.pl]

- 21. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Frontiers | Measurement of Thromboxane Biosynthesis in Health and Disease [frontiersin.org]

An In-depth Technical Guide to the Stability and Storage of Thromboxane B2-Biotin Solution

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and optimal storage conditions for Thromboxane (B8750289) B2-biotin solution, a critical affinity probe for studying the interactions and pathways of Thromboxane B2 (TXB2). Adherence to these guidelines is essential for ensuring the integrity and functionality of the molecule in experimental settings. This document also outlines relevant experimental protocols and the signaling pathway of its parent molecule.

Core Concepts: Thromboxane B2 and its Biotinylated Derivative

Thromboxane A2 (TXA2) is a potent but highly unstable eicosanoid derived from arachidonic acid. It plays a crucial role in platelet aggregation and vasoconstriction. Due to its short half-life of about 30 seconds in aqueous solutions, it is rapidly and non-enzymatically hydrolyzed to its stable, inactive metabolite, Thromboxane B2 (TXB2).[1] Consequently, TXB2 levels are often measured as a reliable indicator of TXA2 production.

Thromboxane B2-biotin is a synthetic derivative where biotin (B1667282) is covalently attached to TXB2. This modification allows it to be used as an affinity probe to isolate and identify binding partners of TXB2 through the high-affinity interaction between biotin and streptavidin or avidin.[1][2] This makes it a valuable tool in drug discovery and molecular biology for studying protein-ligand interactions.

Stability and Storage Conditions

The stability of the this compound solution is paramount for obtaining reliable and reproducible experimental results. The primary solvent for this compound is ethanol (B145695).

Recommended Storage

Table 1: Recommended Storage Conditions for this compound Solution

| Parameter | Recommendation | Source(s) |

| Storage Temperature | -20°C | [1] |

| Solvent | Ethanol | [1] |

| Long-Term Stability | ≥ 2 years | [1] |

| Container | Glass container with a Teflon-lined closure | [3] |

It is crucial to store the solution in a tightly sealed glass vial to prevent solvent evaporation and contamination. Storing organic solutions in plastic containers is not recommended as plasticizers and other impurities can leach into the solution.[3]

Factors Influencing Stability

While specific quantitative data on the degradation of this compound solution under various conditions are limited, the stability of the core Thromboxane B2 molecule has been studied in biological matrices, providing valuable insights.

Temperature: As with most complex organic molecules, exposure to higher temperatures will accelerate degradation. The recommended storage at -20°C is critical for long-term preservation.

Freeze-Thaw Cycles: A study on the stability of 11-dehydro-thromboxane-B2 in urine found it to be stable over 10 freeze-thaw cycles. While this is a different metabolite and matrix, it suggests that the core thromboxane structure has some resilience to freezing and thawing. However, to ensure maximum integrity of the this compound solution, it is advisable to aliquot the solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.

Solvent: The manufacturer supplies this compound in an ethanol solution. Using other solvents may affect its stability and solubility. It is recommended to maintain the compound in ethanol unless the experimental protocol necessitates a different solvent, in which case the stability in the new solvent should be validated. Unsaturated lipids, like thromboxanes, are hygroscopic as powders and should be kept in a suitable organic solvent.[3]

Light and Air: Exposure to light and oxygen can potentially lead to the degradation of unsaturated lipids. While specific data for this compound is not available, it is good practice to store the solution protected from light and to flush the vial with an inert gas like argon or nitrogen before sealing for long-term storage.

pH: The stability of the biotin-protein bond can be pH-dependent. While this compound has a small molecule-biotin linkage, extreme pH conditions should be avoided during storage and in experimental buffers unless specifically required by the protocol.

Experimental Protocols

This compound is designed to be used as an affinity probe to identify and study its binding partners.[1][2] The most common application is in affinity pull-down assays coupled with downstream analysis like Western blotting or mass spectrometry.

Affinity Pull-Down Assay to Identify Binding Partners

This protocol is a general guideline and may require optimization for specific cell types and target proteins.

Objective: To isolate proteins from a cell lysate that bind to this compound.

Materials:

-

This compound solution in ethanol

-

Streptavidin-conjugated magnetic beads or agarose (B213101) resin

-

Cell lysate from the system of interest

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)

-

Control: Unbiotinylated Thromboxane B2 or a biotinylated molecule not expected to bind.

Methodology:

-

Preparation of Cell Lysate:

-

Culture and harvest cells of interest.

-

Lyse the cells in an appropriate lysis buffer containing protease inhibitors on ice.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the supernatant.

-

-

Binding of this compound to Streptavidin Beads:

-

Wash the streptavidin beads with wash buffer according to the manufacturer's instructions.

-

Incubate the beads with the this compound solution. The amount of probe to use should be optimized, but a starting point could be in the low micromolar range.

-

Incubate for 1-2 hours at 4°C with gentle rotation.

-

Wash the beads several times with wash buffer to remove unbound this compound.

-

-

Incubation with Cell Lysate:

-

Add the prepared cell lysate to the this compound-conjugated beads.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Include a negative control where the lysate is incubated with beads that have not been conjugated with this compound, or with beads conjugated to a control biotinylated molecule.

-

-

Washing:

-

Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant.

-

Wash the beads extensively with wash buffer (at least 3-5 times) to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads. This can be done by:

-

Adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Competitive elution with a high concentration of free biotin.

-

-

-

Downstream Analysis:

-

The eluted proteins can be analyzed by:

-

SDS-PAGE and Western Blotting: To detect a specific protein of interest.

-

Mass Spectrometry: To identify all the proteins that were pulled down.

-

-

Workflow for Affinity Pull-Down Assay

Affinity Pull-Down Workflow

Thromboxane Signaling Pathway

Thromboxane A2 exerts its effects by binding to the thromboxane receptor (TP), a G-protein coupled receptor (GPCR). This binding initiates a signaling cascade that leads to various physiological responses, primarily platelet aggregation and smooth muscle contraction.

Thromboxane A2 Signaling Pathway

Pathway Description:

-

Binding: Thromboxane A2 binds to its receptor (TP) on the cell surface.

-

G-protein Activation: The activated TP receptor activates the Gq alpha subunit of the heterotrimeric G-protein.

-

PLC Activation: The activated Gq protein stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium (Ca²⁺) into the cytoplasm.

-

PKC Activation: The increased intracellular Ca²⁺ and DAG work together to activate Protein Kinase C (PKC).

-

Cellular Response: The rise in intracellular Ca²⁺ and the activation of PKC lead to downstream events such as platelet aggregation and smooth muscle contraction (vasoconstriction).

Conclusion

The proper handling and storage of this compound solution are essential for its efficacy as an affinity probe. Storing the solution at -20°C in a tightly sealed glass vial with ethanol as the solvent will ensure its stability for at least two years. While specific quantitative stability data under varied conditions are not extensively available, following best practices for handling lipids and biotinylated compounds, such as minimizing freeze-thaw cycles and protecting from light, will further preserve its integrity. The provided experimental framework for affinity pull-down assays serves as a robust starting point for researchers aiming to identify and characterize the binding partners of Thromboxane B2, thereby facilitating further understanding of its biological roles and potential as a therapeutic target.

References

Thromboxane A2 vs. Thromboxane B2: A Technical Guide on Function and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core differences in function and stability between Thromboxane (B8750289) A2 (TXA2) and its inactive metabolite, Thromboxane B2 (TXB2). This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into their biological roles, chemical properties, and the experimental methodologies used for their study.

Core Functional Differences and Chemical Stability

Thromboxane A2 (TXA2) is a potent, biologically active lipid mediator, while Thromboxane B2 (TXB2) is its stable, inactive hydrolysis product.[1][2][3] The profound functional differences between these two molecules are intrinsically linked to their chemical structures and stability.

Thromboxane A2 (TXA2) is a highly unstable molecule with a very short half-life of approximately 30 seconds in aqueous solutions.[1][2][4] This inherent instability is due to a strained oxetane (B1205548) ring in its structure.[5] Despite its fleeting existence, TXA2 is a powerful mediator of platelet aggregation and vasoconstriction, playing a crucial role in hemostasis and thrombosis.[2][6] Its prothrombotic properties are central to the formation of blood clots.[2]

Thromboxane B2 (TXB2) , in contrast, is a stable and biologically inactive compound.[2][7][8] It is formed through the rapid, non-enzymatic hydrolysis of TXA2.[4][7] Due to its stability, TXB2 serves as a reliable marker for the in vivo production of TXA2.[1][9] Measuring TXB2 levels in biological fluids is a common method to assess platelet activation and the efficacy of antiplatelet therapies.[9][10]

Data Presentation: Quantitative Comparison

| Parameter | Thromboxane A2 (TXA2) | Thromboxane B2 (TXB2) | Reference |

| Biological Activity | Potent platelet aggregator and vasoconstrictor | Biologically inactive | [2][6][8] |

| Half-life in Aqueous Solution | ~30 seconds | Stable | [1][2][4] |

| Primary Role | Mediator of hemostasis and thrombosis | Stable metabolite, marker of TXA2 production | [1][2][9] |

| Clinical Significance | Implicated in myocardial infarction, stroke, and atherosclerosis | Diagnostic marker for platelet activation | [3][10] |

Signaling Pathway of Thromboxane A2

TXA2 exerts its biological effects by binding to and activating specific G-protein coupled receptors (GPCRs) known as thromboxane-prostanoid (TP) receptors.[1][6] In humans, two isoforms of the TP receptor, TPα and TPβ, have been identified, arising from alternative splicing of the same gene.[2][4] Upon activation, these receptors primarily couple to Gq and G12/13 proteins to initiate downstream signaling cascades.[11]

The activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately results in platelet shape change, degranulation, and aggregation.[6] The G12/13 pathway activation leads to the stimulation of RhoGEFs, which in turn activates the small GTPase Rho, leading to cytoskeletal changes and smooth muscle contraction.[11]

Diagram: Thromboxane A2 Signaling Pathway

Metabolic Conversion of TXA2 to TXB2

The conversion of the unstable TXA2 to the stable TXB2 is a rapid, non-enzymatic hydrolysis reaction that occurs in aqueous environments.[7] This process is crucial as it terminates the potent biological activity of TXA2.

Diagram: Hydrolysis of Thromboxane A2 to Thromboxane B2

Experimental Protocols

Accurate measurement of thromboxanes is critical for research and clinical applications. Due to the instability of TXA2, its levels are typically inferred by measuring its stable metabolite, TXB2.[9]

Radioimmunoassay (RIA) for Thromboxane B2

Radioimmunoassay is a sensitive and specific method for quantifying TXB2 levels in biological samples.[12][13]

Methodology:

-

Sample Collection and Preparation:

-

Collect blood samples in tubes containing an anticoagulant (e.g., EDTA or citrate).[14] To prevent ex vivo platelet activation and TXA2 formation, samples should be processed promptly.[14]

-

Centrifuge the blood to separate plasma.

-

For serum samples, allow the blood to clot at room temperature for a defined period (e.g., 1 hour) to measure the capacity of platelets to produce TXA2.[15]

-

Samples can be stored at -80°C until analysis.[16]

-

-

Assay Procedure:

-

A known quantity of radiolabeled TXB2 (e.g., with ³H or ¹²⁵I) is mixed with a limited amount of a specific anti-TXB2 antibody.[12][17]

-

The biological sample or a standard solution containing unlabeled TXB2 is added to the mixture.

-

Unlabeled TXB2 from the sample or standard competes with the radiolabeled TXB2 for binding to the antibody.

-

After incubation, the antibody-bound TXB2 is separated from the free (unbound) TXB2, often using a second antibody or a solid-phase separation technique.[13]

-

The radioactivity of the bound fraction is measured using a scintillation counter.

-

A standard curve is generated by plotting the percentage of bound radiolabeled TXB2 against the concentration of unlabeled TXB2 standards.

-

The concentration of TXB2 in the unknown samples is determined by interpolating their radioactivity measurements on the standard curve.[18]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Thromboxane B2

LC-MS/MS offers high sensitivity and specificity for the quantification of TXB2 and is considered a gold-standard method.[19][20]

Methodology:

-

Sample Preparation:

-

LC Separation:

-

MS/MS Detection:

-

The eluent from the LC column is introduced into the mass spectrometer, typically using negative ion electrospray ionization (ESI).[20]

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode.

-

The precursor ion corresponding to the molecular weight of TXB2 is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

-

The same process is performed for the internal standard.

-

The ratio of the peak area of the analyte to the internal standard is used for quantification.[21]

-

Platelet Aggregation Assay

This assay measures the ability of platelets to aggregate in response to various agonists, including TXA2 analogues like U46619.[22][23]

Methodology:

-

Sample Preparation:

-

Collect whole blood in citrate (B86180) tubes.[24]

-

Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 150-200g for 10-15 minutes).[24]

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed.

-

-

Light Transmission Aggregometry (LTA):

-

Adjust the platelet count in the PRP if necessary.

-

Place a cuvette with PRP in an aggregometer, which measures light transmission. The instrument is blanked with PPP (representing 100% aggregation).[24]

-

Add a platelet agonist (e.g., arachidonic acid to induce endogenous TXA2 production, or a stable TXA2 analogue like U46619).[22][25]

-

As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.[24]

-

The change in light transmission is recorded over time to generate an aggregation curve.

-

Conclusion

The distinction between Thromboxane A2 and Thromboxane B2 is fundamental to understanding platelet biology, hemostasis, and the pathophysiology of thrombotic diseases. TXA2 is a potent but ephemeral signaling molecule, while TXB2 is its stable, inactive footprint. The methodologies outlined in this guide provide robust frameworks for the accurate quantification and functional assessment of these critical eicosanoids, empowering researchers and clinicians in their pursuit of novel diagnostic and therapeutic strategies.

References

- 1. blog.irjpl.org [blog.irjpl.org]

- 2. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 3. Thromboxanes Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 4. mdpi.com [mdpi.com]

- 5. Thromboxanes: a new group of biologically active compounds derived from prostaglandin endoperoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Reactome | TXA2 is hydrolysed to TXB2 [reactome.org]

- 8. Thromboxane B2 - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Measurement of Thromboxane Biosynthesis in Health and Disease [frontiersin.org]

- 10. The Role of Thromboxane in the Course and Treatment of Ischemic Stroke: Review | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Stability of thromboxane in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Various laboratory protocols for measuring thromboxane A2 generation to detect the effectiveness of acetylsalicylic acid therapy: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A radioimmunoassay of thromboxane B2 with thromboxane B2-125I-tyramide and its application to the study on the thromboxane B2 formation during platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Development of quantitative analysis of plasma thromboxane B2 by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Liquid chromatography-tandem mass spectrometry for simultaneous measurement of thromboxane B2 and 12(S)-hydroxyeicosatetraenoic acid in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. [Determination of three metabolites of thromboxane A2 and 8-iso-prostaglandin F2α in urine by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. Xanthium strumarium L. Exhibits Potent Antiplatelet and Antithrombotic Effects by Modulating MAPK and PI3K/AKT Signaling Pathways and Inhibiting Ferric Chloride-Induced Thrombosis [mdpi.com]

- 24. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 25. Evaluation of participants with suspected heritable platelet function disorders including recommendation and validation of a streamlined agonist panel - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of the Thromboxane B2-Biotin Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of the Thromboxane (B8750289) B2-biotin complex. While a complete, publicly available three-dimensional structural elucidation of this specific conjugate is not available at the time of this writing, this document consolidates the known chemical and structural information of its components, outlines relevant analytical methodologies, and presents the pertinent signaling pathways. This guide is intended to serve as a foundational resource for researchers engaged in the study of thromboxane signaling, platelet function, and the development of novel therapeutics.

Introduction to Thromboxane B2 and Biotinylation

Thromboxane A2 (TXA2) is a potent bioactive eicosanoid derived from arachidonic acid that plays a critical role in platelet aggregation and vasoconstriction.[1] Due to its inherent instability, TXA2 is rapidly hydrolyzed non-enzymatically to its stable, inactive metabolite, Thromboxane B2 (TXB2).[1][2] The quantification of TXB2 and its metabolites serves as a reliable indicator of in vivo TXA2 production and platelet activation.[2][3]

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a widely used technique in molecular biology and drug discovery. The high-affinity interaction between biotin and streptavidin or avidin (B1170675) allows for the specific detection, purification, and study of target molecules and their binding partners.[4] The Thromboxane B2-biotin complex is a valuable tool for these purposes, functioning as an affinity probe to investigate the interactions of TXB2 with proteins and other biological molecules.[1][5]

Physicochemical Properties of the this compound Complex

The this compound complex is commercially available from various suppliers.[6][7] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃₅H₆₀N₄O₇S | [1] |

| Molecular Weight | 681.0 g/mol | [1] |

| Synonym | TXB2-biotin | [1] |

| Purity (typical) | ≥90% | [1] |

| Storage Conditions | -20°C | [1] |

| Solubility | Soluble in ethanol | [1] |

Proposed Experimental Protocols for Structural Analysis

A concise, twelve-step asymmetric total synthesis of Thromboxane B2 has been reported, providing a potential starting point for the synthesis of the biotinylated conjugate.[8] Biotinylation can be achieved by reacting Thromboxane B2 with an activated biotin derivative, such as biotin-NHS ester, which targets primary amines.[9] Alternatively, if the carboxyl group of Thromboxane B2 is targeted, carbodiimide (B86325) chemistry (e.g., using EDC) can be employed to couple it with a biotin derivative containing a primary amine.[9]

General Protocol for Biotinylation via Amide Bond Formation:

-

Dissolve Thromboxane B2 in a suitable aprotic solvent (e.g., DMF or DMSO).

-

Activate the carboxylic acid group of Thromboxane B2 using a coupling agent (e.g., EDC/NHS).

-

Add a biotin derivative containing a primary amine linker (e.g., biotin-amine).

-

Allow the reaction to proceed at room temperature for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction and purify the this compound conjugate using column chromatography (e.g., silica (B1680970) gel) or High-Performance Liquid Chromatography (HPLC).

Mass spectrometry is a crucial technique for confirming the identity and purity of the this compound complex. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis.[10][11]

Experimental Workflow for Mass Spectrometry:

NMR spectroscopy is a powerful tool for elucidating the detailed chemical structure of a molecule in solution. 1D NMR (¹H and ¹³C) would confirm the presence of both the Thromboxane B2 and biotin moieties. 2D NMR techniques (e.g., COSY, HSQC, HMBC) would be necessary to assign all proton and carbon signals and to confirm the covalent linkage between the two components.

Hypothetical NMR Analysis Protocol:

-

Dissolve a purified sample of the this compound complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire 1D ¹H and ¹³C NMR spectra.

-

Acquire 2D NMR spectra, including COSY, HSQC, and HMBC.

-

Process and analyze the spectra to assign chemical shifts and identify correlations, confirming the structure of the conjugate.

While specific NMR data for the complex is unavailable, a study on the streptavidin-biotin complex demonstrated significant chemical shift perturbations in the ¹H NMR spectrum of biotin upon binding, which could be a useful reference for studying the interactions of the this compound complex with its protein targets.[12]

Thromboxane Signaling Pathway

Thromboxane A2, the precursor to Thromboxane B2, exerts its biological effects by binding to the thromboxane receptor (TP), a G-protein coupled receptor.[13] This interaction initiates a signaling cascade that leads to platelet aggregation and vasoconstriction. The this compound complex can be utilized to study the binding and downstream effects related to this pathway.

Applications in Research and Drug Development

The this compound complex is a versatile tool with several applications:

-

Affinity-Based Proteomics: It can be used as a "bait" to capture and identify proteins that interact with Thromboxane B2 from complex biological samples.[14] This is achieved by incubating the biotinylated probe with a cell lysate, followed by capture with streptavidin-coated beads and identification of bound proteins by mass spectrometry.

-

Immunoassays: The complex can be used in competitive binding assays to quantify the amount of unlabeled Thromboxane B2 in a sample.

-

Drug Screening: It can be employed in screening assays to identify small molecules that inhibit the interaction of Thromboxane B2 with its binding partners.

Conclusion

The this compound complex is a valuable chemical probe for investigating the biological roles of Thromboxane B2. While a detailed three-dimensional structure of the complex has yet to be published, this guide provides a framework for its structural analysis based on established methodologies. The outlined experimental protocols and the provided diagrams of the relevant signaling pathway and analytical workflows offer a solid foundation for researchers to further explore the molecular interactions of thromboxanes and to advance the development of new therapeutic agents targeting the thromboxane pathway. Future studies focusing on the detailed structural characterization of this complex, potentially through X-ray crystallography or advanced NMR techniques, will undoubtedly provide deeper insights into its function and interactions.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Paired analysis of urinary thromboxane B2 metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studying Protein-Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Taskcm [taskcm.com]

- 7. anjiechem.com [anjiechem.com]

- 8. Total Synthesis of Thromboxane B2 - ChemistryViews [chemistryviews.org]

- 9. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. Tandem mass spectrometric determination of 11-dehydrothromboxane B2, an index metabolite of thromboxane B2 in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Study of prostaglandins and thromboxanes B2 using mass-spectrometry of secondary ions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. From Weak Interactions to High Stability: Deciphering the Streptavidin–Biotin Interaction through NMR and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Thromboxane B2-Biotin Competitive ELISA

These application notes provide a detailed protocol for the quantitative determination of Thromboxane B2 (TXB2) in biological samples using a competitive enzyme-linked immunosorbent assay (ELISA). This document is intended for researchers, scientists, and drug development professionals.

Thromboxane B2 is the stable, inactive metabolite of Thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction.[1][2] The measurement of TXB2 is a reliable indicator of TXA2 production and is crucial in studies related to inflammation, hemostasis, and cardiovascular diseases.[3][4][5]

Principle of the Assay

This competitive ELISA is based on the competition between TXB2 in the sample and a fixed amount of biotinylated TXB2 for a limited number of binding sites on a specific anti-TXB2 antibody. The microplate is pre-coated with an antibody that captures the anti-TXB2 antibody. During incubation, the TXB2 present in the sample competes with the biotin-labeled TXB2 for binding to the specific antibody. Following a wash step to remove unbound substances, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated TXB2. The subsequent addition of a TMB substrate solution results in color development, which is inversely proportional to the amount of TXB2 in the sample. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm.[4][6][7][8][9]

Data Presentation

The following table represents typical data obtained from a Thromboxane B2 competitive ELISA. The optical density (OD) decreases as the concentration of Thromboxane B2 increases.

| Standard Concentration (pg/mL) | Average Optical Density (450 nm) |

| 0 | 2.450 |

| 15.63 | 1.980 |

| 31.25 | 1.550 |

| 62.5 | 1.100 |

| 125 | 0.750 |

| 250 | 0.480 |

| 500 | 0.300 |

| 1000 | 0.180 |

Experimental Protocols

This protocol provides a general procedure. For optimal results, it is recommended to refer to the specific instructions provided with your ELISA kit.

Materials and Reagents:

-

96-well microplate pre-coated with a capture antibody

-

Thromboxane B2 Standard

-

Biotinylated Thromboxane B2

-

Anti-Thromboxane B2 Antibody

-

Streptavidin-HRP Conjugate

-

Wash Buffer (20X or 30X concentrate)

-

Assay Diluent

-

TMB Substrate

-

Stop Solution

-

Plate sealers

-

Microplate reader capable of measuring absorbance at 450 nm

-

Pipettes and pipette tips

-

Deionized or distilled water

-

Microplate shaker (optional)

Sample Preparation:

-

Serum: Allow blood to clot for at least 30 minutes at room temperature. Centrifuge at 1000 x g for 15 minutes. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[10]

-

Plasma: Collect blood into tubes containing an anticoagulant such as EDTA or heparin. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. Collect the plasma and assay immediately or aliquot and store at -20°C or -80°C.[10]

-

Cell Culture Supernatants: Centrifuge cell culture media at 1000 x g for 20 minutes to remove debris. Collect the supernatant and assay immediately or aliquot and store at -20°C or -80°C.[6][10]

-

Urine, Saliva, and other Biological Fluids: Centrifuge samples at 1000 x g for 20 minutes to remove particulates. Assay immediately or aliquot and store at -20°C or -80°C.[3][4]

Assay Procedure:

-

Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare working solutions of Wash Buffer, Biotinylated TXB2, and Streptavidin-HRP as instructed by the kit manufacturer.

-

Standard Preparation: Prepare a serial dilution of the Thromboxane B2 Standard to create a standard curve.

-

Assay Setup: Determine the number of wells required for standards, samples, and blanks. It is recommended to run all standards and samples in duplicate.

-

Competitive Reaction:

-

Washing: Aspirate or decant the contents of each well. Wash the plate 3-5 times with 300 µL of 1X Wash Buffer per well. Ensure complete removal of liquid after the final wash by inverting the plate and tapping it on a clean paper towel.[5][11]

-

Conjugate Incubation: Add 100 µL of Streptavidin-HRP conjugate to each well. Cover the plate and incubate for 30-60 minutes at 37°C or room temperature.[6][11]

-

Washing: Repeat the wash step as described in step 5.

-

Substrate Incubation: Add 90-100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at 37°C or room temperature in the dark.[5][6][11]

-

Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Data Collection: Read the optical density of each well at 450 nm within 10-15 minutes of adding the Stop Solution.

-

Data Analysis: Calculate the average absorbance for each set of duplicate standards and samples. Plot a standard curve with the concentration of the standards on the x-axis and the corresponding mean absorbance on the y-axis. Determine the concentration of Thromboxane B2 in the samples by interpolating from the standard curve.

Visualizations

Caption: Thromboxane A2 synthesis and signaling pathway.

Caption: Competitive ELISA workflow for Thromboxane B2.

References

- 1. Thromboxane - Wikipedia [en.wikipedia.org]

- 2. Thromboxane B2 - Wikipedia [en.wikipedia.org]

- 3. Thromboxane B2 ELISA Kit (ab133022) | Abcam [abcam.com]

- 4. arborassays.com [arborassays.com]

- 5. interchim.fr [interchim.fr]

- 6. file.elabscience.com [file.elabscience.com]

- 7. Human Thromboxane B2 ELISA Kit (EEL061) - Invitrogen [thermofisher.com]

- 8. Human TXB2(Thromboxane B2) ELISA Kit - Elabscience® [elabscience.com]

- 9. fn-test.com [fn-test.com]

- 10. cloud-clone.com [cloud-clone.com]

- 11. cloud-clone.com [cloud-clone.com]

Application Notes and Protocols for Thromboxane B2-Biotin in Immunofluorescence of Prostanoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thromboxane (B8750289) A2 (TXA2) is a potent, yet unstable, lipid mediator derived from arachidonic acid that signals through the G-protein coupled thromboxane prostanoid (TP) receptor.[1] Its rapid, non-enzymatic hydrolysis to the more stable, but biologically inactive, Thromboxane B2 (TXB2) makes direct measurement of TXA2 challenging.[2] Thromboxane B2-biotin is a valuable molecular tool that serves as a stable analog and affinity probe for studying the localization and dynamics of prostanoid receptors, particularly the TP receptor.[2][3] The high-affinity interaction between biotin (B1667282) and streptavidin allows for sensitive and specific detection of the receptor-ligand complex in immunofluorescence applications.[4][5] These application notes provide detailed protocols and guidelines for the use of this compound in the immunofluorescent labeling of prostanoid receptors.

Principle of the Method

The visualization of prostanoid receptors using this compound is typically achieved through a multi-step immunofluorescence protocol. The biotinylated ligand (this compound) is first incubated with fixed and permeabilized cells or tissue sections, where it binds to the TP receptors. Subsequently, a fluorescently conjugated streptavidin is added, which binds with high affinity to the biotin moiety of the ligand. This results in the specific fluorescent labeling of the prostanoid receptors, which can then be visualized using fluorescence microscopy.[4][6]

Quantitative Data

| Ligand | Receptor | Method | Kd / Ki (nM) | Cell Type/System |

| Prostaglandin H2 (PGH2) | TXA2/PGH2 Receptor | Radioligand Competition Binding Assay | 43 (Kd) | Washed Human Platelets |

| Thromboxane A2 (TXA2) | TXA2/PGH2 Receptor | Radioligand Competition Binding Assay | 125 (Kd) | Washed Human Platelets |

| SQB (biotinylated antagonist) | TXA2/PGH2 Receptor | Competition Binding Studies | 220 (Ki) | CHAPS-solubilized Platelet Membranes[7] |

Signaling Pathway and Experimental Workflow

Thromboxane A2 Receptor Signaling Pathway

Thromboxane A2 (TXA2) binds to the thromboxane prostanoid (TP) receptor, a G-protein coupled receptor. This binding primarily activates Gq, leading to the stimulation of phospholipase C (PLC) and a subsequent increase in intracellular calcium. The TP receptor can also couple to G13, which results in the stimulation of Rho and Rac GTPases.[8]

Caption: Thromboxane A2 signaling cascade.

Experimental Workflow for Immunofluorescence

The following diagram outlines the key steps for the immunofluorescent detection of prostanoid receptors using this compound.

Caption: Immunofluorescence workflow.

Experimental Protocols

Materials and Reagents

-

This compound (e.g., from Cayman Chemical, Cat. No. 10005267)[2]

-

Phosphate Buffered Saline (PBS)

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 5% Normal Goat Serum (or serum from the species of the secondary detection reagent) in PBS with 0.1% Triton X-100

-

Streptavidin conjugated to a fluorophore (e.g., FITC, Alexa Fluor™ 488, etc.)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Cells or tissue sections expressing prostanoid receptors

Protocol for Cultured Cells

-

Cell Culture and Preparation:

-

Culture cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.

-

Gently wash the cells twice with PBS.

-

-

Fixation:

-

Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Incubate the cells with Permeabilization Buffer (0.1% Triton X-100 in PBS) for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific binding.

-

-

This compound Incubation:

-

Dilute the this compound to the desired concentration in Blocking Buffer. A starting concentration range of 1-10 µM can be tested and optimized.

-

Incubate the cells with the diluted this compound solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

-

Washing:

-

Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

-

-

Streptavidin-Fluorophore Incubation:

-

Dilute the streptavidin-fluorophore conjugate in Blocking Buffer according to the manufacturer's instructions.

-

Incubate the cells with the diluted streptavidin-fluorophore solution for 1 hour at room temperature, protected from light.

-

-

Final Washes and Counterstaining:

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

If desired, incubate with a nuclear counterstain like DAPI for 5-10 minutes.

-

Wash once with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using an antifade mounting medium.

-

Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets.

-

Protocol for Paraffin-Embedded Tissue Sections

-

Deparaffinization and Rehydration:

-

Deparaffinize the tissue sections in xylene or a xylene substitute.

-

Rehydrate the sections through a graded series of ethanol (B145695) solutions (100%, 95%, 70%, 50%) and finally in distilled water.

-

-

Antigen Retrieval (if necessary):

-

For some tissues, antigen retrieval may be necessary to unmask the receptor epitopes. This can be done by heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0) or a Tris-EDTA buffer (pH 9.0).

-

-

Permeabilization and Blocking:

-

Follow steps 3 and 4 from the cultured cell protocol.

-

-

Ligand and Streptavidin Incubation:

-

Follow steps 5, 6, and 7 from the cultured cell protocol.

-

-

Final Washes, Counterstaining, and Mounting:

-

Follow steps 8 and 9 from the cultured cell protocol.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Background Staining | Inadequate blocking | Increase blocking time or use a different blocking reagent. |

| Insufficient washing | Increase the number and duration of wash steps. | |

| Endogenous biotin in the sample | Use an endogenous biotin blocking kit before the ligand incubation step.[5] | |

| Weak or No Signal | Low receptor expression | Use a cell line or tissue known to have high expression of the target receptor. |

| Suboptimal ligand concentration | Perform a titration of the this compound to find the optimal concentration. | |

| Inefficient permeabilization | Increase the Triton X-100 concentration or incubation time. | |

| Non-specific Staining | Aggregates of the streptavidin-fluorophore | Centrifuge the diluted streptavidin solution before use. |

| Non-specific binding of the ligand | Include a control where the this compound is competed with an excess of unlabeled Thromboxane B2. |

Conclusion

This compound, in conjunction with fluorescently labeled streptavidin, provides a robust and sensitive method for the visualization of prostanoid receptors in immunofluorescence applications. The protocols outlined above offer a comprehensive guide for researchers to successfully implement this technique. Optimization of parameters such as ligand concentration, incubation times, and blocking procedures may be necessary for specific cell types and tissues to achieve the best signal-to-noise ratio. This approach is a valuable tool for investigating the subcellular localization and trafficking of thromboxane receptors in both physiological and pathological contexts.

References

- 1. Expression of thromboxane synthase and the thromboxane-prostanoid receptor in the mouse and rat retina - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Biotin and Streptavidin | AAT Bioquest [aatbio.com]

- 5. 生物素偶联抗体-链霉亲和素信号放大成像-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 6. lumiprobe.com [lumiprobe.com]